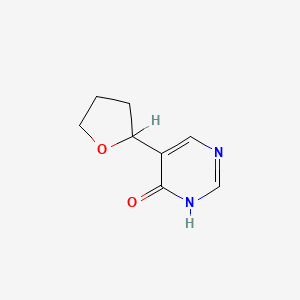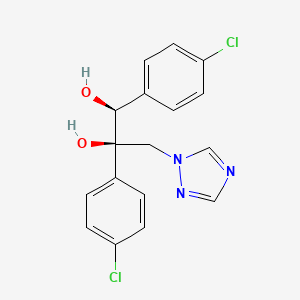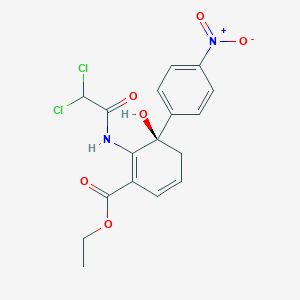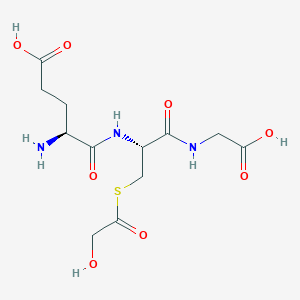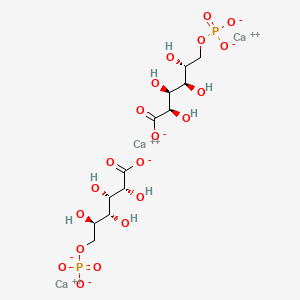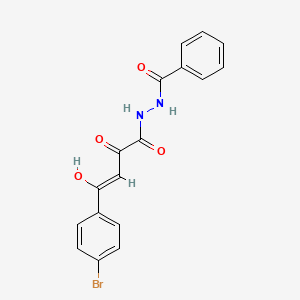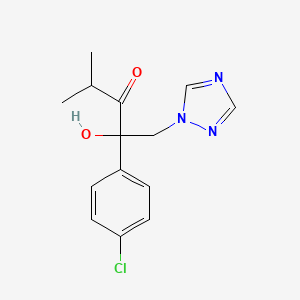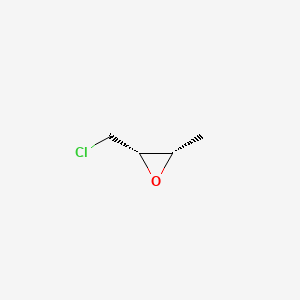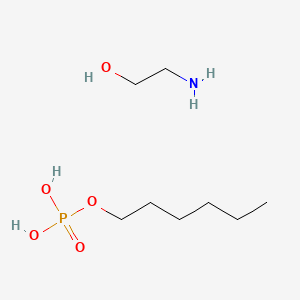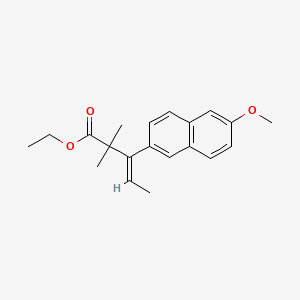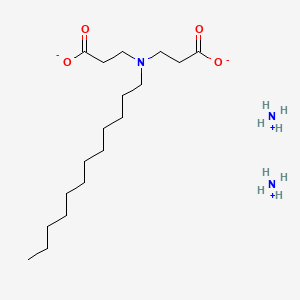
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is a quaternary ammonium compound with a unique structure that combines a long hydrophobic dodecyl chain with a hydrophilic carboxyethyl group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate typically involves the reaction of dodecylamine with beta-alanine in the presence of a carboxyethylating agent such as 3-chloropropionic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The resulting product is then quaternized using an appropriate alkylating agent, such as 2,3-epoxypropyl trialkyl ammonium chloride, under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate involves its interaction with cell membranes. The long hydrophobic dodecyl chain integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The carboxyethyl group enhances its solubility and interaction with polar molecules, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
N,N,N-trimethyl chitosan: A quaternary ammonium compound with similar surfactant properties.
N-[(2-hydroxy-3-trimethyl ammonium) propyl] chitosan: Another quaternary ammonium compound used for its antimicrobial and solubility-enhancing properties.
Uniqueness
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic carboxyethyl group. This structure provides it with excellent surfactant properties and makes it highly effective in disrupting cell membranes, which is not as pronounced in other similar compounds .
Properties
CAS No. |
94023-57-1 |
|---|---|
Molecular Formula |
C18H41N3O4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
diazanium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate |
InChI |
InChI=1S/C18H35NO4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;;/h2-16H2,1H3,(H,20,21)(H,22,23);2*1H3 |
InChI Key |
OEYISMOCJILKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


